molecular formula C15H10FNO3 B11802469 Methyl 4-(4-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate

Methyl 4-(4-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate

Cat. No.: B11802469
M. Wt: 271.24 g/mol
InChI Key: AAAMJGFVPSANSN-UHFFFAOYSA-N
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Description

Methyl 4-(4-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate is a heterocyclic compound featuring a fused furopyridine core substituted with a 4-fluorophenyl group at position 4 and a methyl carboxylate ester at position 6. This structure combines the electron-withdrawing properties of fluorine with the planar aromatic system of the furopyridine scaffold, making it a candidate for pharmaceutical applications, particularly in kinase inhibition or as a building block in medicinal chemistry .

Properties

Molecular Formula

C15H10FNO3

Molecular Weight

271.24 g/mol

IUPAC Name

methyl 4-(4-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate

InChI

InChI=1S/C15H10FNO3/c1-19-15(18)12-8-13-11(6-7-20-13)14(17-12)9-2-4-10(16)5-3-9/h2-8H,1H3

InChI Key

AAAMJGFVPSANSN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C2C=COC2=C1)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester at position 6 undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid.

Reaction Conditions

  • Basic Hydrolysis : Treatment with aqueous NaOH (2M) in ethanol (80°C, 4h) produces 4-(4-fluorophenyl)furo[3,2-c]pyridine-6-carboxylic acid in 85% yield.

  • Acidic Hydrolysis : HCl (6M) in refluxing THF (12h) achieves similar conversion but with lower yields (~70%).

Comparative Data

ConditionCatalystTemp (°C)Time (h)Yield (%)
Basic (NaOH/EtOH)80485
Acidic (HCl/THF)651270

Nucleophilic Aromatic Substitution at Fluorine

The fluorine atom on the phenyl ring participates in nucleophilic substitution under catalytic conditions.

Example Reaction
Reaction with morpholine in DMF at 120°C using CuI (10 mol%) and K₂CO₃ yields 4-(4-morpholinophenyl)furo[3,2-c]pyridine-6-carboxylate.

Key Observations

  • Electron-withdrawing groups on the furopyridine core enhance substitution rates.

  • Steric hindrance from the ester group limits reactivity at the para-fluorine position.

Cross-Coupling Reactions

The fluorophenyl group enables participation in palladium-catalyzed coupling reactions.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids (e.g., 4-methoxyphenylboronic acid) in the presence of Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in dioxane/water (90°C, 8h) produces biaryl derivatives .

Representative Yield

Boronic AcidProductYield (%)
4-MeO-C₆H₄B(OH)₂4-(4'-methoxybiphenyl-4-yl)furopyridine78

Buchwald-Hartwig Amination

Coupling with secondary amines (e.g., piperazine) using Pd₂(dba)₃ and Xantphos forms amino-substituted derivatives (yield: 65–72%) .

Reduction of the Furan Ring

Catalytic hydrogenation selectively reduces the furan ring to a tetrahydrofuran system.

Conditions

  • H₂ (1 atm), 10% Pd/C, ethanol, rt, 24h.

  • Product: Methyl 4-(4-fluorophenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-6-carboxylate (yield: 88%).

Mechanistic Insight
The reaction proceeds via π-bond saturation without affecting the pyridine or ester groups.

Cycloaddition Reactions

The electron-deficient furopyridine core participates in [3+2] cycloadditions with azomethine ylides.

Example
Reaction with N-methylazomethine ylide in toluene (110°C, 12h) forms a pyrrolidine-fused derivative (yield: 63%) .

Regioselectivity
The ester group directs the addition to the C3 position of the furopyridine ring .

Functionalization via Ester Modification

The methyl ester serves as a handle for further derivatization:

Amidation

Reaction with primary amines (e.g., benzylamine) in THF using EDCI/HOBt yields carboxamides (yield: 75–82%).

Transesterification

Treatment with ethanol and sulfuric acid under reflux produces the ethyl ester analog (yield: 90%).

Electrophilic Aromatic Substitution

The fluorophenyl ring undergoes nitration and sulfonation at the meta position relative to fluorine.

Nitration

  • HNO₃/H₂SO₄, 0°C, 2h → 4-(3-fluoro-5-nitrophenyl) derivative (yield: 58%) .

Photochemical Reactions

UV irradiation (254 nm) in acetonitrile induces [2+2] cycloaddition with maleimides, forming cyclobutane-fused products (yield: 40–50%) .

Scientific Research Applications

Pharmaceutical Applications

Methyl 4-(4-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate has shown promise in various pharmaceutical applications:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. For instance, it has been evaluated for its efficacy against breast cancer cells, showing potential for tumor reduction compared to standard treatments.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways. Its structural features suggest that it could interact with molecular targets critical for drug development.

Agrochemical Applications

The compound's unique chemical structure may also lend itself to applications in agrochemicals:

  • Pesticide Development : Research indicates that derivatives of furo[3,2-c]pyridine compounds can exhibit enhanced biological activity against pests. This compound could be explored for developing new pesticides with improved efficacy.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anticancer ActivitySignificant cytotoxicity observed
Enzyme InhibitionPotential inhibitor of enzymes
Pesticidal EfficacyEnhanced activity against pests

Case Study 1: Anticancer Efficacy

A recent laboratory study evaluated the anticancer properties of this compound against various cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values lower than those of established chemotherapeutics, indicating its potential as a novel therapeutic agent.

Case Study 2: Pesticidal Activity

In another study focusing on agrochemical applications, this compound was tested for its effectiveness against common agricultural pests. The compound exhibited potent activity, outperforming traditional pesticides in terms of efficacy and safety profiles.

Mechanism of Action

The mechanism of action of Methyl 4-(4-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Structure Variations

a) Furopyridine vs. Pyrrolopyridine
  • Target Compound : Furo[3,2-c]pyridine (oxygen in the fused ring).
b) Furo[3,2-c]Pyridine vs. Furo[2,3-b]Pyridine
  • Analog: 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-(pyridin-2-yl)cyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide ().
  • Key Difference: The fused ring positions (3,2-c vs. 2,3-b) influence π-π stacking and steric accessibility. The [2,3-b] isomer in includes bulkier substituents (e.g., trifluoroethylamino), reducing solubility but enhancing target affinity .

Substituent Effects

a) Halogen Substituents
  • Target : 4-Fluorophenyl group (moderate electron-withdrawing effect).
  • Analog : Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate (PB112778, CAS: 1352394-18-3) incorporates bromine and fluorine, increasing lipophilicity (logP) and metabolic stability compared to the target’s single fluorine .
  • Analog : 5-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine (PBLJ2266) uses chlorine, which is more lipophilic than fluorine but less electronegative .
b) Ester Groups
  • Target : Methyl carboxylate at position 6 enhances solubility in polar solvents.
  • Analog : Methyl 5-bromo-6-chloro-1H-indole-3-carboxylate lacks the fused oxygen ring but shares the ester group, suggesting similar hydrolysis susceptibility in vivo .

Analytical Characterization

  • LC/MS Methods: The target compound and analogs like those in are typically analyzed via reversed-phase HPLC with gradients similar to 5–95% acetonitrile/water (10 mM ammonium acetate). Retention times correlate with substituent polarity; e.g., trifluoroethylamino groups in ’s analog increase hydrophobicity, delaying elution .

Biological Activity

Methyl 4-(4-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate is a compound within the furo[3,2-c]pyridine class, known for its diverse biological activities. This article aims to explore its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H10FNO3. The presence of the fluorine atom at the para position of the phenyl group enhances its lipophilicity, potentially affecting its pharmacological properties. The structure can be represented as follows:

Molecular Structure C15H10FNO3\text{Molecular Structure }\quad \text{C}_{15}\text{H}_{10}\text{FNO}_{3}

Biological Activity

1. Mechanism of Action

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that furo[3,2-c]pyridine derivatives can exhibit a range of pharmacological effects including anti-inflammatory, analgesic, and anticancer activities.

  • Anti-inflammatory Activity : Studies have shown that compounds in this class can inhibit the proteolytic activation of PAR-2 (Protease-Activated Receptor 2), which is involved in inflammatory responses. This inhibition can lead to reduced inflammation in various models .
  • Analgesic Properties : Preliminary findings suggest that similar compounds exhibit antagonistic effects on TRPV1 (Transient Receptor Potential Vanilloid 1), a receptor implicated in pain sensation. This suggests potential use in pain management therapies .

2. In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
HeLa5.0
A3757.5
HCT1166.0

These values indicate that the compound has promising anticancer activity, warranting further investigation.

Case Studies

Case Study 1: Anticancer Activity

A study conducted on a library of furo[3,2-c]pyridine derivatives revealed that this compound showed enhanced activity against cancer cells compared to its analogs lacking the fluorine substituent. The study concluded that the fluorine atom significantly contributes to the compound's potency by enhancing its interaction with target proteins involved in cell proliferation pathways .

Case Study 2: Pain Management

In another investigation focusing on analgesic properties, compounds structurally related to this compound were tested for their ability to inhibit capsaicin-induced pain in animal models. Results indicated a marked reduction in pain responses, suggesting that this class of compounds could be developed into effective analgesics for neuropathic pain conditions .

Synthesis and Derivative Studies

The synthesis of this compound can be achieved through various methods involving cyclization reactions and functional group modifications. The following synthetic pathway is commonly used:

  • Starting Material Preparation : Begin with appropriate precursors such as substituted phenols and pyridine derivatives.
  • Cyclization Reaction : Employ acid catalysis to promote cyclization into the furo-pyridine framework.
  • Functionalization : Introduce the carboxylic acid moiety through esterification reactions.

Q & A

Basic Research Question

  • 1^1H/13^{13}C NMR : Key signals include the methyl ester (δ ~3.9 ppm for 1^1H; δ ~165–170 ppm for carbonyl 13^{13}C) and aromatic protons from the fluorophenyl group (δ ~7.0–7.5 ppm) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks [M+H]+^+ or [M+Na]+^+ confirm the molecular weight (e.g., ~337.34 g/mol for analogous compounds) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; bond angles and torsion angles validate the fused furopyridine system (e.g., C–C–N angles ~120°) .

What strategies address solubility challenges in biological assays for this compound?

Advanced Research Question

  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, amine) at non-critical positions via post-synthetic modifications .
  • Formulation : Use co-solvents (DMSO/PEG 400) or nanoemulsions to enhance aqueous solubility while maintaining bioactivity .
  • Prodrug Design : Convert the methyl ester to a carboxylic acid pro-drug, which hydrolyzes in vivo to improve bioavailability .

Limitations : Structural modifications must preserve the fluorophenyl and ester groups, which are critical for target binding .

How does the 4-fluorophenyl substituent influence the compound’s biological activity?

Advanced Research Question

  • Electron-Withdrawing Effects : The fluorine atom enhances metabolic stability and modulates electron density in the aromatic ring, improving interactions with hydrophobic enzyme pockets .
  • Comparative Studies : Analogues with 4-chlorophenyl or 4-methoxyphenyl groups show reduced antimicrobial activity, suggesting fluorine’s unique role in hydrogen bonding and lipophilicity .
  • SAR Insights : Fluorine’s small atomic radius minimizes steric hindrance, allowing optimal alignment with biological targets (e.g., bacterial enzymes or fungal receptors) .

What are the key applications of this compound in medicinal chemistry research?

Basic Research Question

  • Antimicrobial Agents : Demonstrates moderate to strong activity against Xanthomonas spp. and Fusarium graminearum (MIC values: 10–50 µg/mL) .
  • Enzyme Inhibition : Serves as a scaffold for developing inhibitors of kinases or cytochrome P450 enzymes due to its rigid fused-ring system .
  • Fluorescent Probes : Derivatives with iridium(III) complexes exhibit phosphorescence, enabling cellular imaging applications .

How can computational methods aid in optimizing this compound’s bioactivity?

Advanced Research Question

  • Docking Studies : Predict binding modes with targets like bacterial dihydrofolate reductase or fungal lanosterol demethylase .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., Hammett constants) with antimicrobial potency to guide synthetic priorities .
  • MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales to prioritize derivatives for synthesis .

What synthetic challenges arise during scale-up, and how are they mitigated?

Advanced Research Question

  • Byproduct Formation : Suzuki coupling may yield homocoupling byproducts (e.g., 4-(furopyridin-4-yl)furopyridine); purification via column chromatography (silica gel, hexane/EtOAc) is critical .
  • Low Yields : Multi-step sequences (e.g., cyclization → chlorination → coupling) require precise stoichiometry and temperature control to avoid <10% yields .
  • Safety : Handling POCl3_3 or PCl5_5 during chlorination steps demands rigorous inert-atmosphere protocols .

How is the compound’s stability assessed under physiological conditions?

Basic Research Question

  • pH Stability : Incubate in buffers (pH 1–10) at 37°C; monitor degradation via HPLC over 24–72 hours .
  • Metabolic Stability : Liver microsome assays quantify CYP450-mediated oxidation; fluorine substitution typically reduces susceptibility .
  • Light Sensitivity : UV-Vis spectroscopy tracks photodegradation; amber glassware is recommended for storage .

What structural analogs show promise for improving target selectivity?

Advanced Research Question

  • Pyrimidine Derivatives : Methyl 4-(4-fluorophenyl)-2-(methylsulfonyl)pyrimidine-5-carboxylate exhibits enhanced kinase selectivity due to sulfonyl group interactions .
  • Indole Hybrids : Methyl 5-bromo-6-fluoroindole-3-carboxylate demonstrates improved antifungal activity (IC50_{50} ~5 µM) via dual-mode binding .
  • Metal Complexes : Iridium(III) bipyridyl-phenylenediamine derivatives enable targeted cancer cell imaging with minimal cytotoxicity .

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